molecular formula C14H14ClNO2 B1527583 [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol CAS No. 1293161-21-3

[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol

Cat. No.: B1527583
CAS No.: 1293161-21-3
M. Wt: 263.72 g/mol
InChI Key: IQMMACKULPYSLX-UHFFFAOYSA-N
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Description

[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol: is a chemical compound with the molecular formula C({14})H({14})ClNO(_{2}) It is characterized by a pyridine ring substituted with a chloro group at the 3-position, a phenylethoxy group at the 6-position, and a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-2-pyridinemethanol.

    Etherification: The 3-chloro-2-pyridinemethanol undergoes etherification with 1-phenylethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K({3})) to introduce the phenylethoxy group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO({3})).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH({4})).

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH(_{3})).

Common Reagents and Conditions

    Oxidation: KMnO(_{4}) in acidic or neutral medium.

    Reduction: NaBH(_{4}) in methanol or ethanol.

    Substitution: NaOCH(_{3}) in methanol.

Major Products

    Oxidation: Formation of corresponding pyridine carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It may also serve as a starting point for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism by which [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylethoxy group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The chloro group can participate in hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [3-Chloro-2-pyridinemethanol]: Lacks the phenylethoxy group, resulting in different reactivity and applications.

    [6-(1-Phenylethoxy)pyridin-2-yl]methanol: Lacks the chloro group, affecting its chemical behavior and biological activity.

    [3-Chloro-6-methoxypyridin-2-yl]methanol: Contains a methoxy group instead of a phenylethoxy group, leading to variations in physical and chemical properties.

Uniqueness

[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol is unique due to the combination of the chloro, phenylethoxy, and methanol groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(15)13(9-17)16-14/h2-8,10,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMMACKULPYSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=NC(=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol
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[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol
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[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol

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